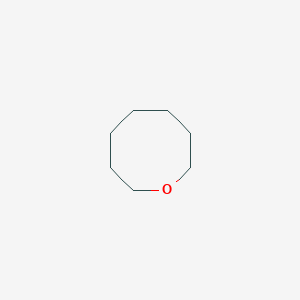

Oxocane

描述

Scope and Nomenclature of Medium-Ring Ethers

Ethers are organic compounds featuring an oxygen atom bonded to two alkyl or aryl groups. In cyclic ethers, the oxygen atom is part of the ring structure byjus.com. Medium-ring ethers typically encompass cyclic ethers with ring sizes ranging from seven to ten atoms researchgate.netpku.edu.cnrsc.org.

The nomenclature of cyclic ethers follows systematic rules, such as the IUPAC "oxa-" replacement nomenclature. In this system, the prefix "oxa-" indicates the replacement of a carbon atom by an oxygen atom in the corresponding cycloalkane. For an eight-membered saturated ring containing one oxygen, the systematic name is oxacyclooctane libretexts.orglibretexts.org. The common name for this specific ring system is oxocane crsubscription.com. When multiple heteroatoms are present, their positions are numbered, and prefixes like "dioxa" or "oxaza" are used, with oxygen taking precedence in numbering libretexts.org.

Historical Trajectories in this compound Research

Research into this compound and related medium-ring systems has historically been driven by the inherent synthetic challenges and the intriguing conformational properties of these rings. Early studies focused on understanding the preferred shapes (conformers) that these flexible rings adopt. Techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and molecular mechanics calculations have been instrumental in elucidating the conformational landscape of this compound researchgate.netlookchem.com. For instance, studies utilizing MM2 calculations, variable-temperature 13C NMR, and lanthanide-induced shift (LIS) 1H and 13C NMR have investigated the favored conformers and the energy barriers between them researchgate.netlookchem.com.

Synthetic methodologies for constructing eight-membered oxygen heterocycles have also been a significant area of research. While traditional cyclization methods can face challenges due to unfavorable entropic and enthalpic factors, newer approaches have been developed. These include methods like reductive cyclization of hydroxy ketones and ring-closing metathesis, which have been applied to the synthesis of medium-sized cyclic ethers researchgate.net. More recent work has explored the use of flow chemistry techniques to improve the efficiency and sustainability of synthesizing benzo-fused eight-membered oxygen heterocycles rsc.org.

Foundational Significance of the Eight-Membered Oxacyclic Ring System

The eight-membered oxacyclic ring system holds foundational significance in organic chemistry due to its presence in a variety of natural products and its role as a structural motif in compounds with potential biological activities. Many marine natural products, including some marine toxins, feature complex structures containing eight-membered oxygen-containing rings crsubscription.com.

The unique structural and conformational properties of medium-sized rings, including oxocanes, make their synthesis a challenging yet important area of research in medicinal chemistry and drug discovery researchgate.netpku.edu.cnrsc.orgrsc.org. While the construction of these rings can be difficult, their incorporation into molecular scaffolds can lead to compounds with interesting and valuable biological properties researchgate.netcrsubscription.com. The study of oxocanes contributes to the broader understanding of medium-ring chemistry, which is essential for the synthesis and exploration of complex natural products and potential therapeutic agents.

Detailed research findings on the conformational analysis of this compound highlight the complexity of its dynamic behavior. Molecular mechanics calculations have identified several low-energy conformers. The Boat-Chair (BC)-3 conformer and its enantiomer BC-7 are calculated to be the most favored researchgate.netlookchem.com. Other conformers, such as BC-1, TBC-1, BC-4, and TCC-1 (Twist-Chair-Chair), exist at slightly higher energy levels researchgate.netlookchem.com.

Experimental techniques like variable-temperature 13C NMR have provided insights into the interconversion of these conformers. For this compound, interconversion between the BC family and the crown family (TCC-1) has been observed, with a free energy of activation (ΔG‡) of approximately 10.0 ± 0.3 kcal/mol at around 215 K . At lower temperatures, the equilibrium composition can be studied, revealing the relative stability of different conformer families . For instance, at 174 K, the crown family constitutes about 4% of the equilibrium, with a free energy difference (ΔG°) of 1.1 ± 0.1 kcal/mol relative to the favored BC family . Lanthanide-induced shift (LIS) NMR studies further support the predominance of the BC-3 and BC-7 conformers at room temperature researchgate.netlookchem.com.

The energy differences and barriers between different conformers are crucial data for understanding the flexibility and dynamic nature of the this compound ring.

| Conformer | Relative Energy (kcal/mol) (relative to BC-3) |

| BC-3 / BC-7 | 0 |

| BC-1 | 1.1 |

| TBC-1 | 1.1 |

| BC-4 | 1.5 |

| TCC-1 | 1.6 |

Based on MM2 calculations. researchgate.netlookchem.com

| Process | Barrier (kcal/mol) | Temperature (K) |

| BC-3 / BC-7 pseudorotation (via BC-5) | 5.0 | Calculated |

| BC-3 / BC-7 pseudorotation (via BC-1) | 6.7 | Calculated |

| BC ring inversion | 8.2 | Calculated |

| BC family / Crown family interconversion | 10.0 ± 0.3 | ~215 (ΔG‡) |

| Crown family equilibrium percentage | 4% | 174 (ΔG°) |

Based on calculations and variable-temperature NMR data. researchgate.netlookchem.com

These detailed findings illustrate the complex conformational landscape of the eight-membered this compound ring and the experimental and computational methods used to probe its dynamics.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

6572-98-1 |

|---|---|

分子式 |

C7H14O |

分子量 |

114.19 g/mol |

IUPAC 名称 |

oxocane |

InChI |

InChI=1S/C7H14O/c1-2-4-6-8-7-5-3-1/h1-7H2 |

InChI 键 |

HZIVRQOIUMAXID-UHFFFAOYSA-N |

规范 SMILES |

C1CCCOCCC1 |

产品来源 |

United States |

Advanced Synthetic Methodologies for the Oxocane Ring System

Cyclization Strategies for Oxocane Construction

Cyclization reactions are fundamental to the synthesis of cyclic ethers. For oxocanes, intramolecular approaches are particularly prevalent, where a linear precursor undergoes a reaction to form the eight-membered ring. nih.gov

Intramolecular Directed Aldol (B89426) Condensation Routes

Intramolecular directed aldol condensation has been explored as a method for constructing eight-membered rings, including oxocanes. This approach typically involves the reaction of a silyl (B83357) enol ether with an acetal (B89532), catalyzed by a Lewis acid such as TiCl₄. psu.edu The success of this method for medium rings is notable, as forming eight- and nine-membered rings by C-C annulation is generally challenging. psu.edu A template effect involving the titanium catalyst has been proposed to explain the formation of these medium rings under non-high dilution conditions. psu.edu

Research has shown that the reaction of certain acetal precursors with TiCl₄ can yield a mixture of seven- and eight-membered rings, indicating that the cleavage of the acetal is not always regioselective. psu.edu For instance, treatment of a specific dioxolane with TiCl₄ resulted in an 88% combined yield of seven- and eight-membered ring products in a ratio of approximately 2:3:3. psu.edu

Ring-Closing Metathesis (RCM) in this compound Formation

Ring-closing metathesis (RCM) is a powerful tool for forming cyclic ethers, including oxocanes. This reaction involves the intramolecular coupling of terminal alkenes in the presence of a metal catalyst, typically ruthenium-based Grubbs catalysts or molybdenum catalysts. acs.orgias.ac.in RCM has been successfully applied to the synthesis of eight-membered cyclic ethers from suitable acyclic diene precursors. ias.ac.in

Studies have shown that the efficiency of RCM for forming medium-sized rings can be influenced by factors such as the catalyst used, the nature and size of the ring being formed, and the presence of substituents. ias.ac.in For example, certain dienes readily cyclize with Grubbs' catalyst to form eight-membered cyclic ethers in good yields. ias.ac.in RCM has also been utilized in the total synthesis of complex molecules containing this compound cores. nih.gov

| Catalyst Type | Substrate Type | Ring Size Formed | Typical Yields | References |

| Ruthenium (Grubbs') | Acyclic Dienes | 8-membered | Good to Excellent | ias.ac.in |

| Molybdenum | Acyclic Dienes | 8-membered | Good | ias.ac.in |

| Ruthenium (Grubbs' I) | Dienes (in formal synthesis) | 8-membered | Not specified | rsc.org |

Iodoetherification Protocols for Eight-Membered Cyclic Ethers

Iodoetherification, an electrophilic cyclization reaction, can be employed for the synthesis of cyclic ethers, including those with eight members. This method typically involves the reaction of an unsaturated alcohol with an iodine source, leading to the formation of a C-O bond and incorporation of an iodine atom into the molecule. researchgate.net

While iodoetherification of homoallylic alcohols often favors 5-endo-trig cyclization to form five-membered rings, specific conditions and substrate designs can promote the formation of larger rings. researchgate.netdntb.gov.ua The use of reagents like bis(syn-collidine)iodine(I) hexafluorophosphate (B91526) as an electrophile has been reported for the iodoetherification of unsaturated alcohols to prepare oxepanes and oxocanes. researchgate.net Research has also explored iodoetherification of conformationally restricted dienyl alcohols, which can lead to the formation of eight- and nine-membered cyclic ethers. acs.orgresearchgate.net

Radical Cyclization Approaches to Oxocanes

Radical cyclization reactions offer an alternative strategy for constructing this compound rings. These reactions involve the generation of a radical intermediate that undergoes intramolecular attack on a functional group, typically an alkene or alkyne, to form a cyclic system. rsc.orgmdpi.com

Titanocene(III) chloride (Cp₂TiCl) mediated 8-endo radical cyclizations of epoxides have been described for the synthesis of eight-membered cyclic ethers. researchgate.net This method involves generating the titanocene(III) species in situ from titanocene (B72419) dichloride and activated zinc dust. researchgate.net Thiophenol-mediated intramolecular radical cyclization has also been reported for the synthesis of benzoxocine derivatives, demonstrating the potential of radical approaches for constructing eight-membered oxygen heterocycles. researchgate.netsemanticscholar.org

Lewis Acid-Mediated Annulation Techniques

Lewis acid-mediated annulation techniques are valuable for constructing cyclic systems, including oxocanes. These methods utilize Lewis acids to activate substrates and promote intramolecular cyclization or cycloaddition reactions. epfl.chrsc.org

Lewis acid-mediated cyclizations of bis-epoxides have been explored for the synthesis of polycyclic ethers, including those containing oxepanes. rsc.org While much of the research in this area has focused on smaller rings, the principle of Lewis acid activation to facilitate cyclization is applicable to the construction of eight-membered rings. For instance, Lewis acid-catalyzed reactions of ε-hydroxy-alkenes with aldehydes have been shown to yield eight-membered cyclic ethers (oxocenes) selectively under certain conditions. nih.gov Lewis acids like TMSOTf and BF₃·OEt₂ have been effective in promoting the formation of oxocenes through Prins-type cyclizations. nih.gov

Photocycloaddition-Ring-Opening Cascade Reactions

Photocycloaddition-ring-opening cascade reactions represent a more complex but powerful strategy for synthesizing fused or annulated this compound systems. These cascade sequences typically involve an initial photochemical [2+2] cycloaddition reaction to form a strained four-membered ring, followed by a subsequent acid-catalyzed ring-opening reaction that leads to the formation of the larger this compound ring. thieme-connect.comthieme-connect.comx-mol.comresearchgate.net

This methodology has been applied to the synthesis of azocane- and this compound-annulated furans starting from readily available quinolone and coumarin (B35378) derivatives. thieme-connect.comthieme-connect.comx-mol.comresearchgate.net The cascade involves sensitized irradiation and a subsequent acid-catalyzed step. thieme-connect.comthieme-connect.comx-mol.comresearchgate.net A key aspect of this approach is the formation of a strained intermediate containing a bridgehead double bond, which drives the subsequent ring-opening to form the eight-membered ring. thieme-connect.comresearchgate.net This method has demonstrated good yields and compatibility with various substituents. thieme-connect.comx-mol.com

| Starting Materials | Photocycloaddition Type | Subsequent Reaction | Product Type | Typical Yields | References |

| Quinolone/Coumarin Derivatives | [2+2] Intramolecular | Acid-catalyzed R.O. | This compound-annulated Furans | 90-98% | thieme-connect.comthieme-connect.comx-mol.comresearchgate.net |

Ring Expansion and Skeletal Rearrangement Strategies

Ring expansion and skeletal rearrangement strategies offer alternative approaches to direct cyclization for the synthesis of medium-sized rings. These methods typically involve the transformation of smaller, more readily accessible ring systems into the desired larger ring through a series of bond-breaking and bond-forming events.

General Principles of Medium-Ring Expansion

The synthesis of medium-ring ethers, including oxocanes, often benefits from ring expansion strategies as a way to circumvent the thermodynamic and kinetic challenges associated with direct cyclization of acyclic precursors. Expanding a pre-formed smaller ring can be more efficient by reducing unfavorable entropic barriers and minimizing transannular interactions present in the transition state of direct cyclization. Strategies often involve the introduction of a latent functional group within a smaller ring that can trigger a rearrangement leading to ring enlargement.

One approach involves the stereoselective 1,4-rearrangement-ring expansion of tetrahydrofurans via bicyclo[3.3.0]oxonium ions to synthesize oxocanes. nih.gov This method has been applied to the stereoselective synthesis of substituted oxocanes. nih.gov Skeletal rearrangements of functionalized tetrahydropyrans have also been employed for the synthesis of polyhydroxylated oxepanes, a related medium-ring system, highlighting the potential of this strategy for this compound synthesis as well. rsc.org

Oxonium Ylide-Sigmatropic Rearrangements

Oxonium ylides are transient, highly reactive intermediates that can undergo facile sigmatropic rearrangements, particularly nih.goviajpr.com-sigmatropic shifts, to form new carbon-carbon or carbon-heteroatom bonds. This methodology has proven valuable in the synthesis of cyclic ethers, including medium rings.

The intramolecular generation and nih.goviajpr.com-sigmatropic rearrangement of oxonium ylides have been explored as a strategy for constructing this compound rings. capes.gov.br Typically, these ylides are generated from the reaction of a heteroatom (in this case, oxygen) with a metal-supported carbene, often derived from diazo compounds, catalyzed by transition metals like rhodium or copper. researchgate.netresearchgate.net The resulting oxonium ylide intermediate then undergoes a concerted nih.goviajpr.com-sigmatropic rearrangement, leading to ring expansion and formation of the cyclic ether. researchgate.netresearchgate.net

While many examples focus on the synthesis of five- and seven-membered rings, the rhodium carbenoid cyclization, which can proceed via oxonium ylides, has also been applied to the formation of eight-membered rings, although yields can sometimes be lower compared to smaller rings. psu.edu Optimization, such as using high dilution techniques and slow addition, has been shown to improve yields in rhodium carbenoid cyclizations leading to oxocanes. psu.edu

Epoxide Rearrangement and Ring-Opening Pathways

Epoxides are versatile building blocks in organic synthesis due to the inherent strain in the three-membered ring, which makes them susceptible to ring-opening reactions. Epoxide rearrangement and ring-opening pathways can be utilized in the construction of this compound rings, often as part of a cascade or rearrangement sequence.

Intramolecular epoxide opening by a nucleophilic oxygen has been demonstrated in the synthesis of cyclic ethers. psu.edu Lewis acid-mediated cyclizations of bis-epoxides can also lead to the formation of cyclic ether systems, including seven-membered rings, through a mechanism involving Lewis acid activation of an epoxide followed by intramolecular nucleophilic addition. rsc.org While much of the literature focuses on oxepanes, the principle of epoxide rearrangement and ring-opening is applicable to the synthesis of larger rings like oxocanes, often requiring careful control of reaction conditions and substrate design to favor the desired ring size. rsc.org

In some cases, epoxide ring opening can be coupled with rearrangement processes. For instance, an unusual Lewis acid promoted Payne rearrangement of an α-trityloxy epoxide was observed during synthetic efforts towards a natural product, highlighting how epoxide rearrangements can lead to unexpected but potentially useful outcomes in the context of complex molecule synthesis. beilstein-journals.org

Catalysis in this compound Synthesis

Catalysis plays a crucial role in enabling the efficient and selective formation of this compound rings, overcoming the inherent challenges of medium-ring synthesis. Both transition metal catalysis and organocatalysis have been explored for this purpose.

Transition Metal-Catalyzed Cyclizations (e.g., Rhodium Carbenoid, Palladium, Copper)

Transition metals are widely used in organic synthesis to catalyze cyclization reactions through various mechanisms, including the generation and reaction of carbenoid intermediates, oxidative addition, and reductive elimination.

Rhodium Carbenoid Cyclizations: Rhodium(II) catalysts are well-known for their ability to catalyze the decomposition of diazo compounds to generate highly reactive rhodium carbenoids. Intramolecular reactions of these carbenoids with tethered hydroxyl groups can lead to the formation of cyclic ethers. The rhodium carbenoid cyclization has been successfully applied to the synthesis of eight-membered rings, albeit sometimes requiring optimized conditions like high dilution to achieve good yields. psu.edupsu.edu This method often proceeds via the formation of an oxonium ylide intermediate which then undergoes rearrangement or cyclization. researchgate.netnih.gov

Palladium Catalysis: Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds and has been employed in the synthesis of cyclic ethers. Palladium-catalyzed cyclizations can involve various mechanisms, including those initiated by oxidative addition into C-X bonds or by the activation of unsaturated systems. acs.org While palladium catalysis is frequently used for the synthesis of smaller rings or in cross-coupling reactions, it has also been explored for the construction of medium-sized rings. researchgate.net Palladium(II)-catalyzed cyclization of unsaturated hydroperoxides has been reported for the synthesis of 1,2-dioxanes, a related cyclic system, suggesting the potential for similar strategies in this compound synthesis. nih.gov

Copper Catalysis: Copper catalysts can also promote cyclization reactions leading to cyclic ethers. Copper carbenoids, similar to rhodium carbenoids, can undergo intramolecular insertion into allyl ethers, and the resulting ylide-type species can rearrange to furnish cyclic ethers, including eight-membered rings, often in high yield. researchgate.net Copper catalysis has also been used in asymmetric cyclization reactions for the synthesis of other heterocyclic systems, indicating its potential for enantioselective this compound synthesis. rsc.orgnih.govcaltech.edursc.orgthieme-connect.com

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal catalysis. While the application of organocatalysis specifically for this compound synthesis is less extensively reported compared to metal catalysis, organocatalytic approaches have been successfully developed for the synthesis of other medium-sized cyclic ethers, such as oxepanes. acs.orguva.esthieme-connect.com

Stereoselective and Asymmetric Synthesis of this compound Architectures

Stereoselective synthesis aims to control the relative or absolute configuration of stereocenters formed during a reaction, leading to the predominant formation of one stereoisomer over others. uwindsor.ca Asymmetric synthesis, a subset of stereoselective synthesis, specifically focuses on the formation of chiral molecules in enantiomerically enriched or pure forms. uwindsor.camdpi.com The construction of chiral oxocanes with defined absolute stereochemistry is particularly important for the synthesis of natural products and pharmaceuticals. mdpi.comthieme-connect.com

Diastereoselective Control in this compound Ring Closure

Diastereoselective control in this compound ring closure involves favoring the formation of one diastereomer over others. This is often achieved by exploiting existing stereocenters in the starting material or by using reaction conditions that promote a specific transition state geometry.

One approach to diastereoselective this compound synthesis involves Lewis acid-catalyzed cyclizations. For instance, Lewis acid catalyzed reactions of ε-hydroxy-alkenes and substituted aromatic aldehydes have been shown to provide substituted oxocenes (oxocanes containing a double bond) with good yields and excellent diastereoselectivities. nih.gov Specifically, the use of TMSOTf or BF₃·OEt₂ as catalysts favored the formation of eight-membered cyclic ethers. nih.gov A stereochemical model proposed for a TMSOTf-catalyzed intermolecular Prins-type cyclization explained the selective formation of 2,8-cis-oxocene derivatives with high diastereoselectivity. nih.gov

Another method involves stereoselective ring expansion of smaller cyclic ethers. A stereoselective 1,4-rearrangement-ring expansion of tetrahydrofurans via bicyclo[3.3.0]oxonium ions has been developed to synthesize oxocanes. acs.orgnih.gov This method was successfully applied to the stereoselective synthesis of 2,8-syn-2,8-dimethylthis compound. acs.orgnih.gov

Intramolecular alkylation reactions have also been employed for diastereoselective this compound synthesis. A procedure involving a highly regioselective intramolecular alkylation of a lithiosulfone with an epoxide was used in the synthesis of a tetrasubstituted this compound. thieme-connect.com

Enantioselective Methodologies for Chiral Oxocanes

Enantioselective methodologies are crucial for synthesizing chiral oxocanes in enantiomerically enriched or pure forms. These methods typically involve the use of chiral catalysts, auxiliaries, or reagents to induce asymmetry during the ring formation process. mdpi.comnumberanalytics.com

One strategy for enantioselective this compound synthesis utilizes a double diastereoselective hetero Diels-Alder reaction between a chiral aldehyde and a diene bearing an allylic chiral center. thieme-connect.com The cycloadduct is then transformed into a linear ether, which undergoes a regioselective intramolecular alkylation to form the cyclic ether. thieme-connect.com This approach allows for the preparation of tetrasubstituted medium-sized cyclic ethers in enantiomerically pure form. thieme-connect.com The absolute stereochemistry can be controlled by using the enantiomers of the chiral aldehyde and diene. thieme-connect.com

Another method involves controlling stereochemistry through a hetero Diels-Alder reaction between a monoactivated diene and a chiral aldehyde, where the stereochemistry at the carbon atoms adjacent to the oxygen is controlled. figshare.com This strategy has been used to prepare cis and trans cyclic ethers of different sizes, including cis- and trans-oxocanes. figshare.com

Asymmetric total syntheses of complex natural products containing this compound cores often feature enantioselective key steps. For example, the asymmetric total synthesis of (+)-intricenyne, which contains an this compound skeleton, was achieved via a highly selective endocyclization strategy. figshare.comacs.orgnih.gov Key steps included a regio- and diastereoselective epoxide opening reaction and an abnormally selective endocyclization ether ring formation. figshare.comacs.orgnih.gov

While organocatalytic enantioselective methods have been developed for other oxa-heterocycles like 1,4-dioxanes, their application specifically to this compound synthesis is an area of ongoing research. nih.gov

Synthesis of Specific this compound Derivatives and Analogues

The synthesis of specific this compound derivatives and analogues is often driven by their occurrence in natural products or their potential biological activity. Various synthetic strategies have been developed to access these complex molecules.

Naturally occurring oxocanes, such as lauthisan (B1257421) and laurenan, have been targets of specific synthetic efforts. nih.govrsc.orgrsc.org Lauthisan and laurenan, which are cis-disubstituted oxocanes, have been prepared from lactone precursors through a sequence involving methylenation and stereoselective hydroboration of the resulting enol ethers. rsc.orgrsc.org

The synthesis of oxocene derivatives, which are closely related to oxocanes and feature in natural products like laurencin, has also been explored. nih.govresearchgate.net An enantioselective total synthesis of (+)-laurencin involved an acetal-vinyl sulfide (B99878) cyclization to form the oxocene ring with complete control over the unsaturation and functionality. researchgate.net

Ring expansion strategies have been utilized for the synthesis of substituted oxocanes. The stereoselective 1,4-rearrangement-ring expansion of tetrahydrofurans has been applied to synthesize 2,8-syn-2,8-dimethylthis compound. acs.orgnih.gov

Iodoetherification reactions using specific electrophiles have also been investigated for this compound formation, although yields can be moderate. acs.org

The development of new methodologies continues to expand the range of accessible this compound derivatives and analogues, providing routes to increasingly complex structures.

Conformational Analysis and Dynamics of Oxocane Systems

Experimental Spectroscopic Techniques for Conformational Elucidation

Spectroscopic methods provide valuable experimental data on the populations and interconversion rates of different conformers in solution. NMR spectroscopy, in particular, is a powerful tool for probing molecular conformation and dynamics.

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

VT-NMR spectroscopy is a fundamental technique used to study dynamic processes in molecules, such as conformational interconversions. By recording NMR spectra at different temperatures, it is possible to observe the coalescence of signals from different conformers as the rate of interconversion becomes fast on the NMR timescale. Analysis of the lineshapes and chemical shifts at various temperatures allows for the determination of thermodynamic parameters (e.g., free energy difference, ΔG°) and kinetic parameters (e.g., activation free energy, ΔG‡) associated with conformational changes. emerypharma.comblogspot.com

Studies on oxocane using VT-NMR have revealed the presence of multiple conformers in equilibrium. As the temperature is lowered, the rate of interconversion slows down, leading to the splitting of NMR signals corresponding to different magnetic environments in distinct conformers.

Carbon-13 NMR Studies of this compound Conformations

Carbon-13 (¹³C) NMR spectroscopy is particularly useful for conformational analysis as ¹³C chemical shifts are highly sensitive to the local electronic environment of carbon atoms, which is influenced by molecular conformation. nih.govchemguide.co.uk Variable-temperature ¹³C NMR studies on this compound have provided significant insights into its conformational equilibrium and the barriers to interconversion between different conformational families.

Research has shown that this compound exists primarily as a mixture of conformers from the boat-chair (BC) family, with a minor contribution from the crown family at lower temperatures. ¹³C NMR spectra of this compound between 138 K and 290 K demonstrate the interconversion between the BC family and the crown family, with a coalescence temperature around 215 K. This dynamic process allows for the determination of the activation free energy (ΔG‡) for this interconversion.

Experimental data from ¹³C NMR studies have shown that the crown family comprises approximately 4% of the equilibrium at 174 K, indicating a free energy difference (ΔG°) between the BC family and the crown family.

Here is a summary of findings from VT-¹³C NMR studies on this compound:

| Temperature (K) | Observation in ¹³C NMR | Dynamic Process Observed | ΔG‡ (kcal/mol) | ΔG° (kcal/mol) at 174 K |

| 138 - 290 | Signal changes, coalescence around 215 K | BC family / Crown family interconversion | 10.0 ± 0.3 | 1.1 ± 0.1 |

| 174 | Crown family comprises ~4% of equilibrium | Equilibrium composition | - | 1.1 ± 0.1 |

| Low Temperature | Signals split, indicative of slow interconversion rates | Conformers "frozen out" | - | - |

Proton NMR Spectroscopy and Chemical Shift Assignments via Deuterium (B1214612) Labelling

Proton (¹H) NMR spectroscopy provides information about the chemical environment and spatial relationships of hydrogen atoms in a molecule. huji.ac.il In conformationally flexible rings like this compound, the signals for different protons can be complex due to rapid interconversion between conformers at room temperature, which averages the chemical shifts.

Deuterium labelling is a valuable technique used in conjunction with ¹H NMR to simplify spectra and facilitate the assignment of chemical shifts. studymind.co.ukyoutube.comblogspot.comrsc.org By selectively replacing hydrogen atoms with deuterium (²H), which is NMR-inactive in ¹H NMR experiments, the complexity of spin-spin coupling patterns is reduced. huji.ac.ilstudymind.co.ukyoutube.com This simplification allows for clearer observation and assignment of the remaining proton signals. studymind.co.uk

For this compound, the synthesis of a 2,2,7,7-d4 analogue has been reported. This specific labelling pattern allows for the unequivocal assignment of chemical shifts in the ¹H and ¹³C NMR spectra by simplifying the signals associated with the protons and carbons at positions 2 and 7 of the this compound ring. This is particularly helpful in distinguishing between different possible conformations and their contributions to the observed averaged spectrum at higher temperatures.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Relative Stereochemistry

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that provides information about the spatial proximity of nuclei, typically protons. nanalysis.comlibretexts.org Cross-peaks in a NOESY spectrum indicate that the corresponding nuclei are close in space (typically within 5 Å), regardless of whether they are directly bonded. nanalysis.comwordpress.com This through-space correlation makes NOESY a powerful tool for determining the relative stereochemistry of molecules and for gaining insights into their preferred conformations in solution. nanalysis.comlibretexts.orgwordpress.com

While the provided search results discuss the application of NOESY in determining the relative stereochemistry of substituted this compound systems and other cyclic compounds researchgate.netuni-regensburg.denih.gov, specific detailed NOESY data for the conformational analysis of unsubstituted this compound are not explicitly detailed in the snippets. However, the principle of NOESY is directly applicable. By observing NOE correlations between protons on different parts of the this compound ring, constraints on the spatial arrangement of these protons can be obtained. These constraints can then be used to validate or refute proposed low-energy conformers and understand the dynamic interplay between them. For substituted oxocanes, NOESY correlations have been used to assign relative configurations and infer preferred ring conformations. researchgate.netuni-regensburg.denih.gov

Theoretical and Computational Probes of Conformational Landscapes

Computational methods, such as molecular mechanics (MM) and ab initio calculations, play a crucial role in complementing experimental studies by exploring the potential energy surface of a molecule and identifying stable conformers and the energy barriers between them. nih.govresearchgate.netclockss.org

Molecular mechanics calculations, such as those using the MM2 force field, have been applied to this compound to predict the relative energies of various possible conformers. These calculations predict that the boat-chair conformer (BC-3) and its enantiomer (BC-7) are the most favored low-energy forms. Other conformers, such as BC-1, TBC-1, BC-4, and TCC-1 (twist-crown), are calculated to be higher in energy.

Computational studies also provide estimates for the energy barriers associated with conformational interconversions, such as pseudorotation within the BC family and ring inversion processes. For this compound, calculated barriers for the pseudorotational interconversion of BC-3 and BC-7 through BC-5 and BC-1 intermediates are reported. Barriers for BC ring inversion and the interconversion of the BC family with the crown family (TCC-1) have also been calculated.

Here is a summary of calculated relative energies and barriers for this compound conformers:

| Conformer / Process | Relative Energy (kcal/mol) or Barrier (kcal/mol) | Notes |

| BC-3 / BC-7 | 0 | Favored conformers (by MM2) |

| BC-1 | 1.1 | Relative energy to BC-3 |

| TBC-1 | 1.1 | Relative energy to BC-3 |

| BC-4 | 1.5 | Relative energy to BC-3 |

| TCC-1 (Crown family) | 1.6 | Relative energy to BC-3 |

| BC-3 / BC-7 pseudorotation (via BC-5) | 5.0 | Barrier |

| BC-3 / BC-7 pseudorotation (via BC-1) | 6.7 | Barrier |

| BC ring inversion | 8.2 | Barrier |

| BC family / Crown family interconversion | 8.5 | Barrier |

Molecular Mechanics (MM2) Calculations for Conformational Energy Minimization

Molecular mechanics (MM) methods, such as the MM2 force field, provide a computationally efficient way to explore the conformational space of molecules by treating atoms as spheres interacting via simple potential functions (e.g., bond stretching, angle bending, torsional rotation, and van der Waals interactions) acs.org. MM2 calculations have been applied to this compound to identify low-energy conformers and their relative stabilities.

Studies using MM2 calculations have indicated that the boat-chair (BC) conformer, specifically the BC-3 and its enantiomer BC-7, are the favored low-energy forms for this compound researchgate.netresearchgate.net. Other conformers, such as BC-1, TBC-1, BC-4, and TCC-1 (twist-crown), have been found to be higher in energy relative to BC-3 researchgate.netresearchgate.net.

The relative energies of these conformers calculated by MM2 are summarized in the table below:

| Conformer | Relative Energy (kcal/mol) |

| BC-3/BC-7 | 0.0 |

| BC-1 | 1.1 |

| TBC-1 | 1.1 |

| BC-4 | 1.5 |

| TCC-1 | 1.6 |

Semiempirical Molecular Orbital Methods (e.g., MINDO/3, MNDO, AM1)

Semiempirical molecular orbital methods offer a balance between computational cost and accuracy by using approximations and empirical parameters within a quantum mechanical framework mpg.describd.comwikipedia.org. Methods like MINDO/3, MNDO, and AM1 have been used to study the electronic structure and relative energies of different this compound conformers mpg.describd.comphysics.gov.az.

AM1 semiempirical calculations on this compound have suggested that the boat-chair conformation (specifically referred to as BC-1 in this context) is the most stable form researchgate.net. The crown family conformation was calculated to be less stable, with an energy difference of 3.7 kJ/mol (approximately 0.88 kcal/mol) researchgate.net. The boat-boat form was found to be significantly less stable, by 15.9 kJ/mol (approximately 3.8 kcal/mol) compared to BC-1 researchgate.net.

Quantum Chemical Calculations for Conformer Stability and Populations

More rigorous quantum chemical methods, such as ab initio and Density Functional Theory (DFT) calculations, provide a more accurate description of the electronic structure and energies of conformers nih.govresearchgate.netscirp.org. These methods are computationally more demanding but can provide reliable relative energies and geometries.

While specific high-level ab initio or DFT studies solely focused on a comprehensive conformational analysis of this compound were not extensively detailed in the search results, quantum chemical calculations are generally used to address the interactions responsible for conformer stability and to refine the relative energies and populations of conformers identified by less computationally expensive methods nih.govresearchgate.net. These calculations can provide insights into the subtle electronic and steric factors that influence the preferred conformations researchgate.net.

Conformational Interconversion Dynamics

The dynamic interconversion between different conformers occurs via specific low-energy pathways involving rotations around single bonds and changes in ring puckering chemrxiv.orgacs.org. For eight-membered rings, these dynamics include processes like pseudorotation and ring inversion researchgate.netchemrxiv.org.

Pseudorotational Pathways and Energy Barriers

Pseudorotation is a conformational change where the molecule interconverts between different forms of the same general conformation (e.g., different boat-chair forms) without passing through a high-energy planar or highly strained transition state chemrxiv.orgdokumen.pub. This process involves a concerted change in dihedral angles.

For this compound, calculated barriers to pseudorotational interconversion between the favored BC-3 and BC-7 conformers have been reported researchgate.netresearchgate.net. Interconversion through a BC-5 transition state is calculated to have a barrier of 5.0 kcal/mol, while interconversion through a BC-1 transition state has a higher barrier of 6.7 kcal/mol researchgate.netresearchgate.net. The lower barrier through BC-5 suggests that rapid equilibration between BC-3 and BC-7 can occur even at low temperatures .

Ring Inversion Processes

Ring inversion is a conformational process that interconverts enantiomeric or equivalent ring shapes, often involving passage through higher-energy forms like boat or planar conformations libretexts.orgchemrxiv.orgacs.org. This is distinct from pseudorotation, which interconverts forms within the same conformational family chemrxiv.org.

Calculated barriers for ring inversion in this compound, specifically for the interconversion within the boat-chair (BC) family and the interconversion between the BC family and the crown family (TCC-1), have been determined researchgate.netresearchgate.net. The barrier for BC ring inversion is calculated to be 8.2 kcal/mol, and the barrier for interconversion between the BC family and the crown family (TCC-1) is calculated to be 8.5 kcal/mol researchgate.netresearchgate.net. These barriers are higher than those for pseudorotation, indicating that ring inversion processes are slower than pseudorotation at a given temperature.

Elucidation of Conformational Equilibria

Experimental techniques, particularly variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for studying conformational equilibria and dynamics in solution researchgate.netresearchgate.netresearchgate.netacs.org. By observing changes in NMR spectra with temperature, the rates of interconversion and the relative populations of conformers can be determined researchgate.netresearchgate.netresearchgate.net.

Variable-temperature C-13 NMR studies of this compound between 138 K and 290 K have shown interconversion between the BC family and the crown family in the vicinity of 215 K researchgate.netresearchgate.net. The free energy of activation (ΔG‡) for this interconversion was determined to be 10.0 ± 0.3 kcal/mol researchgate.netresearchgate.net. At 174 K, the crown family comprises approximately 4% of the equilibrium mixture, with a free energy difference (ΔG°) of 1.1 ± 0.1 kcal/mol between the BC and crown families researchgate.netresearchgate.net.

Lanthanide-induced shift (LIS) H-1 and C-13 NMR studies have also been used to probe the predominant conformers of this compound at room temperature researchgate.netresearchgate.net. These studies have indicated that the BC-3 and BC-7 conformers are predominant, which aligns well with computational predictions researchgate.netresearchgate.net.

The combination of computational methods and experimental NMR spectroscopy provides a comprehensive picture of the conformational landscape and dynamics of this compound, revealing the favored conformers and the energy barriers for their interconversion.

Reactivity Profiles and Mechanistic Investigations of Oxocane

Ring-Opening Reactions of Oxocane

The ring-opening of cyclic ethers is typically driven by the relief of ring strain or by the activation of the C-O bond through protonation or complexation with a Lewis acid, making the oxygen a better leaving group. For larger rings like this compound, the inherent ring strain is less significant compared to three- or four-membered rings, suggesting that harsher conditions or stronger activation might be required to induce ring cleavage.

Acid-Catalyzed Ring-Opening Mechanisms

Acid-catalyzed ring-opening of cyclic ethers generally involves the protonation of the oxygen atom, forming a highly reactive oxonium ion intermediate. libretexts.orglibretexts.orgmasterorganicchemistry.com This protonated cyclic ether is then susceptible to nucleophilic attack. The mechanism of attack can vary depending on the structure of the cyclic ether and the reaction conditions, often exhibiting characteristics of both SN1 and SN2 pathways. libretexts.orglibretexts.orgchimia.ch

For less substituted or primary carbons adjacent to the oxygen in cyclic ethers, an SN2-like mechanism is often favored, where the nucleophile attacks the carbon from the backside, leading to inversion of stereochemistry at the attacked carbon. libretexts.orglibretexts.org In this scenario, bond breaking and bond formation occur in a concerted or nearly concerted manner. chimia.ch

For more substituted or tertiary carbons, particularly under strongly acidic conditions, a mechanism with more SN1 character may be involved. libretexts.orglibretexts.org This can involve significant C-O bond cleavage in the transition state, leading to the development of partial positive charge on the carbon atom, resembling a carbocation intermediate. libretexts.orglibretexts.orgmasterorganicchemistry.com The nucleophile then attacks the more substituted carbon. libretexts.orgmasterorganicchemistry.com

While specific data for this compound is limited in the search results, the acid-catalyzed ring-opening would likely proceed via protonation of the oxygen, followed by nucleophilic attack on one of the adjacent carbon atoms. The regioselectivity (which carbon is attacked) and the degree of SN1 vs. SN2 character would depend on the substituents on the this compound ring and the reaction conditions employed. The formation of an oxonium intermediate is a key step in initiating the ring-opening process under acidic conditions. uni-tuebingen.de One study mentioned the formation of a dioxatricyclic oxonium intermediate involving an this compound oxygen atom during a natural product synthesis, indicating the potential for oxonium ion formation in this compound chemistry. uni-tuebingen.de

Nucleophilic Substitution Reactions and Conditions

Nucleophilic substitution reactions on cyclic ethers, leading to ring-opening, can also occur under basic or neutral conditions with strong nucleophiles. However, for larger cyclic ethers like this compound, these reactions are generally less facile compared to highly strained systems like epoxides, which readily undergo SN2 attack even with relatively weak nucleophiles due to significant ring strain relief. libretexts.orglibretexts.org

Strong nucleophiles can directly attack a carbon atom adjacent to the oxygen in the cyclic ether, causing the C-O bond to break and the ring to open. libretexts.orgmagtech.com.cn This typically follows an SN2 mechanism, favoring attack at the less sterically hindered carbon. libretexts.orgmagtech.com.cn

The conditions required for nucleophilic substitution reactions of this compound would likely involve strong nucleophiles and potentially elevated temperatures or the use of activating agents to overcome the lower ring strain compared to smaller cyclic ethers. Solvents play a crucial role in nucleophilic substitution reactions, with polar aprotic solvents often favoring SN2 reactions. wikipedia.org

While the search results discuss nucleophilic substitution in the context of epoxides and oxetanes magtech.com.cnchemrxiv.orgresearchgate.net, specific examples or detailed conditions for the nucleophilic ring-opening of this compound were not found. Based on the principles of cyclic ether reactivity, such reactions would require conditions capable of promoting nucleophilic attack and C-O bond cleavage in an eight-membered ring.

Polymerization Behavior of this compound

Cyclic ethers can undergo ring-opening polymerization (ROP) to form polyethers. Cationic ring-opening polymerization (CROP) is a common method for the polymerization of cyclic ethers and cyclic acetals. wikipedia.orgmdpi.com this compound, being an eight-membered cyclic ether, could potentially undergo CROP. Cyclic acetals, which contain two oxygen atoms in the ring (e.g., 1,3-dithis compound), are known to undergo CROP. chimia.chrsc.org

Cationic Ring-Opening Polymerization (CROP) Mechanisms

CROP of cyclic monomers is initiated by electrophilic species, such as protic acids, Lewis acids, or carbocations. mdpi.comresearchgate.net The polymerization proceeds through a chain-growth process involving positively charged intermediates. wikipedia.org

Initiation and Propagation Pathways via Oxonium and Carbenium Ion Intermediates

The initiation step in CROP typically involves the reaction of the initiator with the cyclic monomer to form a cyclic or acyclic oxonium ion. For cyclic ethers like this compound, a Brønsted acid (HA) could protonate the oxygen, forming a cyclic oxonium ion. mdpi.com Alternatively, a Lewis acid could coordinate with the oxygen, activating the ring for subsequent attack.

Propagation occurs through the reaction of the active chain end (which is often an oxonium ion) with a monomer molecule, leading to the insertion of the monomer into the growing polymer chain and regeneration of a new active center. wikipedia.org

In the context of cyclic ethers and acetals, both oxonium ions and carbenium ions (or oxocarbenium ions) can be involved as intermediates or transition states in the propagation step. d-nb.infobeilstein-journals.orgwikipedia.org The ring opening can occur via the cleavage of a C-O bond adjacent to the positively charged oxygen in the oxonium ion. This cleavage can generate a linear carbenium ion, which then reacts with another monomer molecule. Alternatively, the propagation can proceed via an SN2-like attack of the monomer's oxygen atom on a carbon adjacent to the positively charged oxygen in the growing oxonium ion chain end, directly forming a larger oxonium ion.

For cyclic acetals (which are related to cyclic ethers but contain two oxygen atoms), CROP mechanisms often involve oxocarbenium ions as key intermediates, formed by the cleavage of a C-O bond adjacent to both oxygens. d-nb.infobeilstein-journals.orgwikipedia.org While this compound is a simple cyclic ether, the possibility of involving intermediates with some degree of carbenium ion character during C-O bond cleavage in the protonated or activated state exists, particularly if the ring contains substituents that can stabilize a positive charge.

Influence of Heteroatom Basicity on Polymerization Reactivity

The basicity of the heteroatom (oxygen in the case of this compound) plays a significant role in CROP. The basicity affects the ease of initiation, as it influences the equilibrium of protonation or complexation with a Lewis acid. A more basic heteroatom will be more readily protonated or coordinated, leading to a higher concentration of the activated monomer or chain end, and thus a potentially faster initiation rate.

Furthermore, the basicity of the oxygen atom in the monomer influences its nucleophilicity, which is important for the propagation step where the monomer attacks the active chain end. A more basic oxygen can act as a stronger nucleophile, facilitating the ring-opening and chain growth.

The basicity of the heteroatom can also influence the stability of the propagating oxonium or carbenium ion species and the occurrence of side reactions such as chain transfer or termination.

Kinetic Analysis, Induction Periods, and Reaction Rate Determinants

The kinetic analysis of this compound polymerization, particularly ring-opening polymerization (ROP), is crucial for understanding and controlling the process. The reaction rate is influenced by several factors, including the catalyst system, monomer concentration, temperature, and the presence of initiators or co-initiators.

In some polymerization systems, induction periods can be observed. These periods represent an initial phase where the polymerization rate is slow or negligible before accelerating. The presence and duration of an induction period can be influenced by the efficiency of the initiation step, the solubility of the catalyst or monomer, or the need for an activation step.

Reaction rate determinants in this compound ROP are closely linked to the mechanism of polymerization. For instance, in cationic ROP, the nucleophilicity of the monomer and the electrophilicity of the propagating species play significant roles in determining the rate constant of propagation (kp). Studies on similar cyclic ethers, such as oxazolines, have shown that structural variations can significantly impact the polymerization rate, with electrostatic effects being identified as key determinants of kp. nih.gov The concentration of cyclic oxonium ions and open carbenium ions in equilibrium can also be a major determinant of the reaction mechanism and rate in acid-catalyzed reactions. researchgate.net

Understanding these kinetic parameters, including the presence of induction periods and the factors governing reaction rates, is essential for optimizing polymerization conditions and achieving control over the molecular weight and dispersity of the resulting polymers.

Catalytic Systems for this compound Polymerization

The polymerization of cyclic ethers like this compound typically proceeds via ring-opening polymerization (ROP). Various catalytic systems have been explored to control the ROP of cyclic monomers, including organocatalysts and transition metal complexes.

Organocatalytic Control in ROP

Organocatalysis offers a metal-free approach to ROP, which can be advantageous for applications requiring polymers with minimal metal residues. Various organocatalysts, including N-heterocyclic carbenes (NHCs), N-heterocyclic olefins (NHOs), phosphazene bases, and bifunctional catalysts, have been investigated for the ROP of cyclic ethers and esters. researchgate.netfigshare.comacs.orgnih.govibm.com

The mechanism of organocatalytic ROP often involves the activation of the monomer or initiator through hydrogen bonding or other non-covalent interactions. nih.govkaust.edu.sa For instance, binary organocatalytic systems, such as combinations of a hydrogen bond donor (like thiourea) and a base (like TBD), have shown effectiveness in the controlled ROP of cyclic monomers. kaust.edu.sanih.gov The choice of organocatalyst and initiator system can significantly influence the polymerization kinetics and the characteristics of the resulting polymer.

Transition Metal-Mediated Polymerization

Transition metal complexes are widely used as catalysts and initiators for the ROP of cyclic monomers. These systems often operate via a coordination-insertion mechanism or an activated monomer mechanism, where the metal center activates the monomer towards nucleophilic attack. ed.ac.uk

A diverse range of transition metals, including those from Group 4, as well as complexes of Al, Mg, Zn, Ca, Co, Cr, Fe, K, Nd, Sn, and Ti, have been explored for cyclic ether and ester polymerization. researchgate.neted.ac.ukmdpi.commetu.edu.trrsc.orgrsc.orgd-nb.infomdpi.com The specific metal, its oxidation state, and the nature of the supporting ligands all play a crucial role in determining the catalytic activity, selectivity, and control over the polymerization process. rsc.orgd-nb.infomdpi.com

Multimetallic catalysts, featuring multiple metal centers, have also emerged as a strategy to enhance catalyst performance through cooperative effects. ed.ac.uk These systems can exhibit improved reactivity and control compared to their monometallic counterparts. ed.ac.uk

However, the development of effective transition metal catalysts for the ROP of certain cyclic monomers, such as O-carboxyanhydrides, has been challenging, with many systems effective for lactones or epoxides failing to mediate controlled polymerization of these monomers. frontiersin.org

Copolymerization Strategies Involving this compound Monomers

Copolymerization allows for the synthesis of polymers with tailored properties by incorporating different monomer units into the polymer chain. This compound monomers can potentially be copolymerized with other cyclic ethers or different types of monomers to create novel polymeric materials.

Copolymerization of cyclic ethers with other monomers, such as cyclic anhydrides or carbon monoxide, has been demonstrated using various catalytic systems, including transition metal complexes and organocatalysts. researchgate.netrsc.orgresearchgate.net These copolymerizations can yield polyesters or poly(ester-co-ether) copolymers with varied compositions and architectures. researchgate.netrsc.org

The success of copolymerization strategies involving this compound would depend on the relative reactivity of this compound compared to the co-monomer under the chosen catalytic conditions. Kinetic studies and careful selection of the catalyst system are essential to control the copolymer composition and sequence distribution.

Other Significant Reaction Pathways

Beyond polymerization, this compound can participate in other significant reaction pathways. Its eight-membered ring structure can undergo various transformations, including cyclization reactions and functionalization.

Examples of other reactions involving the formation or transformation of this compound rings include diastereoselective synthesis through cascade reactions, such as aza-Michael addition/Mannich cyclization nih.gov, and Lewis acid-promoted cyclizations of alkenyl acetals researchgate.net. Intramolecular allylboration reactions have also been reported as a route to substituted oxocanes. researchgate.net

The this compound core scaffold is present in some biologically active natural products, highlighting the importance of synthetic methods to access this ring system. nih.gov Reactions leading to the formation of oxocanes or oxocine derivatives (unsaturated oxocanes) are areas of ongoing research in organic synthesis. researchgate.netthegoodscentscompany.comresearchgate.netuva.essoton.ac.ukresearchgate.net These reactions often involve the formation of the cyclic ether linkage through various mechanisms, including cyclization of hydroxy ketones or ring-closing metathesis. soton.ac.ukacs.org

Understanding these diverse reaction pathways is crucial for the broader chemistry of this compound and its potential applications in the synthesis of complex molecules and materials.

Advanced Spectroscopic and Analytical Characterization of Oxocane Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the structure and dynamics of oxocane. Both ¹H and ¹³C NMR provide distinct insights into the molecule's atomic arrangement and electronic environment.

¹H NMR spectroscopy of this compound provides information on the different proton environments within the molecule. The chemical shifts (δ) and coupling patterns are indicative of the connectivity and spatial arrangement of hydrogen atoms. For instance, studies on this compound have utilized ¹H NMR, including lanthanide-induced shift (LIS) experiments, to investigate its conformational preferences in solution. Analysis of coupling constants (J values) in ¹H NMR spectra can provide details about dihedral angles and ring conformation. rsc.orgresearchgate.net

¹³C NMR spectroscopy offers direct information about the carbon skeleton of this compound. bhu.ac.inlibretexts.org Chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom, influenced by factors such as electronegativity of adjacent atoms and hybridization. bhu.ac.inlibretexts.org Variable-temperature ¹³C NMR studies have been employed to analyze the conformational dynamics of this compound, revealing interconversion between different conformers, such as the boat-chair (BC) and crown families. lookchem.com For example, ¹³C NMR spectra of this compound between 138 and 290 K show BC-family/crown-family interconversion around 215 K. lookchem.com The assignment of chemical shifts can be unequivocally determined, sometimes aided by the synthesis of isotopically labeled analogues. While proton-coupled ¹³C NMR spectra can be complex due to large coupling constants (¹JCH typically 100-250 Hz), broadband decoupling is often used to simplify spectra, resulting in a singlet for each unique carbon. bhu.ac.inlibretexts.org However, coupling information (¹JCH, ²JCH, ³JCH) can be valuable for structural elucidation. bhu.ac.in

Detailed 1H NMR Spectral Analysis

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy provide information about the vibrational modes of this compound, which are characteristic of its functional groups and molecular structure. orgchemboulder.comdrawellanalytical.com These techniques can help identify the presence of specific bonds and provide insights into molecular symmetry and conformation. While general cyclic ethers exhibit characteristic C-O stretching vibrations, the specific frequencies are dependent on ring size and conformation. orgchemboulder.com Studies on related cyclic ethers, such as oxetane (B1205548) (a four-membered ring), demonstrate the use of high-resolution IR for analyzing ring-puckering motions. researchgate.net Raman spectroscopy, based on inelastic scattering of light, complements IR by probing different vibrational modes, particularly those that are Raman-active. drawellanalytical.comspectroscopyonline.com Both techniques are valuable for the spectroscopic characterization of organic compounds and their derivatives. core.ac.ukresearchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of this compound and to obtain characteristic fragmentation patterns that aid in structural confirmation. savemyexams.comlibretexts.org Electron ionization (EI) MS is a common technique where the molecule is ionized, forming a molecular ion (M⁺•), which then undergoes fragmentation. savemyexams.comlibretexts.org The resulting ions are detected based on their mass-to-charge ratio (m/z), producing a mass spectrum. savemyexams.com The molecular ion peak provides the molecular weight, while the fragmentation pattern serves as a "molecular fingerprint" that can be compared to spectral databases for identification or used to deduce structural features based on known fragmentation pathways. savemyexams.comlibretexts.org For cyclic ethers, fragmentation can occur via various mechanisms, including alpha-cleavage and inductive cleavage. nsf.gov The relative abundance of fragment ions provides further structural information. savemyexams.com

Complementary Analytical Techniques in Complex System Characterization

The characterization of this compound systems, particularly within complex mixtures or reaction environments, often necessitates the application of complementary analytical techniques. No single method typically provides a complete structural and compositional profile, making the combined use of different analytical approaches essential for comprehensive understanding. This integrated approach leverages the strengths of various techniques to overcome individual limitations and provide a more detailed picture of the target this compound molecule and its environment.

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), serve as crucial initial steps in the analysis of complex this compound-containing samples. These methods enable the separation of this compound from other components within a mixture based on differences in their physical and chemical properties, such as boiling point or polarity rroij.com, mdpi.com. This separation is vital before subsequent spectroscopic analysis, especially when dealing with reaction crude products or environmental samples that may contain numerous related compounds and impurities. The effectiveness of chromatography lies in its ability to isolate the target analyte, thereby simplifying the spectra obtained from detection techniques.

Mass Spectrometry (MS), particularly when coupled with chromatography (e.g., GC-MS or HPLC-MS), is a powerful tool for identifying oxocanes and elucidating their molecular structure and mass rroij.com, intertek.com. GC-MS is widely used for the analysis of volatile and semi-volatile organic compounds and can provide information on the molecular weight and fragmentation pattern of this compound, aiding in its identification within complex matrices tdx.cat, metbio.net. The fragmentation pattern obtained from MS can offer clues about the substructures present in the this compound molecule rroij.com. HPLC-MS/MS, a hyphenated technique, further enhances analytical capabilities by providing additional structural information through tandem mass spectrometry, which involves the fragmentation of selected ions intertek.com, mdpi.com. This is particularly useful for confirming the identity of an this compound isomer or derivative in a complex sample.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the connectivity of atoms and the stereochemistry of this compound rings rroij.com, spectrabase.com. While chromatography and mass spectrometry are excellent for separation and molecular weight/fragmentation analysis, NMR offers insights into the specific arrangement of protons and carbons within the this compound structure rroij.com, intertek.com. For complex this compound systems, such as mixtures of isomers or substituted oxocanes, NMR is invaluable for determining the relative proportions of different species and confirming their structures nih.gov, tdx.cat. For instance, ¹H NMR analysis has been used to determine the diastereomeric ratios of substituted oxocenes, closely related eight-membered cyclic ethers nih.gov. The chemical shifts and coupling constants in NMR spectra are highly sensitive to the local electronic environment of the nuclei, providing a unique fingerprint for each distinct this compound structure present.

Infrared (IR) spectroscopy complements NMR and MS by providing information about the functional groups present in the this compound molecule rroij.com, spectrabase.com. Characteristic absorption bands in the IR spectrum can indicate the presence of the cyclic ether linkage and any substituents on the this compound ring. While less informative for detailed structural connectivity compared to NMR, IR spectroscopy is a rapid and useful technique for confirming the general class of compound or identifying key functional motifs.

The power of complementary analytical techniques in characterizing complex this compound systems lies in their synergistic application. For example, GC-MS can identify the components of a complex reaction mixture and provide preliminary identification of this compound based on its mass spectrum and retention time. Subsequent isolation (if necessary) or direct analysis of the mixture by NMR can then provide detailed structural confirmation and stereochemical assignment that MS alone cannot provide tdx.cat. Similarly, IR spectroscopy can quickly confirm the presence of expected functional groups in a synthesized this compound product after purification.

In research involving the synthesis of oxocanes, the analysis of crude reaction mixtures often requires a combination of techniques. HPLC analysis might be used to monitor the reaction progress and determine the presence and relative amounts of starting materials, intermediates, and products. For complex mixtures of isomers or closely related byproducts, HPLC or GC separation coupled with MS detection is crucial for identifying each component beilstein-journals.org, um.edu.mt. Subsequent NMR analysis of isolated fractions or the mixture itself can then be used to confirm the structures of the identified this compound products and assess their purity and stereochemistry nih.gov.

The integration of computational methods with experimental analytical data further enhances the characterization process. Predicted spectra (e.g., NMR or MS) can be compared with experimental data to aid in structural assignment and confirmation.

| Analytical Technique | Information Provided | Application in this compound Characterization (Complex Systems) |

| Gas Chromatography (GC) | Separation of volatile/semi-volatile compounds | Separating this compound from other components in mixtures rroij.com, mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile/less volatile compounds | Separating this compound from other components in mixtures, monitoring reaction progress rroij.com, mdpi.com, beilstein-journals.org |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Identification of this compound, structural information through fragmentation rroij.com, intertek.com |

| GC-MS | Separation + Molecular weight/fragmentation | Identifying this compound in complex mixtures, analyzing reaction crude products tdx.cat, um.edu.mt, metbio.net |

| HPLC-MS/MS | Separation + Tandem MS fragmentation | Detailed structural confirmation, analysis of isomers in complex samples intertek.com, mdpi.com |

| Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) | Atomic connectivity, stereochemistry, relative proportions of isomers | Detailed structural elucidation, determining diastereomeric ratios, confirming structure in mixtures rroij.com, spectrabase.com, nih.gov, tdx.cat |

| Infrared (IR) Spectroscopy | Functional groups present | Identifying key functional motifs, confirming presence of ether linkage rroij.com, spectrabase.com |

Theoretical and Computational Chemistry of Oxocane

Application of Molecular Orbital Theory to Oxocane Electronic Structure

The interaction of atomic orbitals (specifically, the p orbitals of carbon and oxygen, and the s orbitals of hydrogen) leads to the formation of bonding, antibonding, and nonbonding molecular orbitals unizin.orgnumberanalytics.com. The energy levels and spatial distribution of these molecular orbitals dictate the molecule's stability, reactivity, and spectroscopic properties wikipedia.orgnumberanalytics.com. While specific detailed MO diagrams for this compound were not found in the search results, general principles of MO theory apply. The presence of the electronegative oxygen atom perturbs the electron distribution within the ring, influencing bond polarities and potentially creating localized areas of electron density or deficiency. Studies on related heterocyclic compounds, such as dioxodiazacycloalkanes, have utilized semiempirical MO methods to elucidate electronic states and intramolecular charge transfer, demonstrating the applicability of these methods to cyclic systems containing heteroatoms unlp.edu.ar.

Density Functional Theory (DFT) Studies for Energetic and Geometric Parameters

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules, providing insights into their energetic and geometric parameters researchgate.netanl.gov. DFT methods approximate the electronic exchange and correlation energies based on the electron density, offering a computationally less expensive alternative to high-level ab initio methods while often providing good accuracy for molecular properties anl.gov.

For this compound, DFT studies can be employed to determine the optimized molecular geometry, including bond lengths and angles, and to calculate the relative energies of different conformers acs.orgresearchgate.net. These calculations can help identify the most stable spatial arrangements of the this compound ring. Studies on related cyclic ethers like oxepane (B1206615) have utilized DFT to investigate structural and electronic properties, including bond lengths, angles, and strain energy acs.orgresearchgate.net. For instance, DFT calculations on oxepane showed good agreement with experimental X-ray diffraction data for average bond lengths acs.org. Ring strain energy, an important factor in the stability of cyclic molecules, can also be computed using DFT by comparing the energy of the cyclic molecule to appropriate acyclic or less strained counterparts researchgate.net.

DFT calculations can also provide other important energetic parameters, such as formation enthalpies, which are crucial for understanding the molecule's thermodynamic stability anl.gov. The B3LYP functional, a popular hybrid DFT method, is often used for geometry optimization and frequency calculations, and these results can be used in composite methods to achieve high accuracy in predicting thermochemical properties anl.gov.

Elucidation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling, particularly using methods like DFT, is invaluable for studying reaction mechanisms, identifying transition states, and calculating activation energies emory.edukit.edu. This allows researchers to understand how this compound might react and the energy barriers involved in different transformations.

While specific reaction pathways involving this compound were not detailed in the search results, computational studies on similar cyclic systems and reactions involving oxocarbenium ions provide relevant insights researchgate.netmdpi.comnih.gov. For example, computational studies have been used to investigate the mechanisms of cyclization reactions leading to the formation of cyclic ethers, including oxocanes or related structures, by identifying transition states and intermediates researchgate.netmdpi.com. These studies often involve locating saddle points on the potential energy surface that correspond to transition states, which represent the highest energy point along a reaction pathway connecting reactants and products kit.eduresearchgate.net. Techniques like the intrinsic reaction coordinate (IRC) method can then be used to trace the minimum energy path from the transition state down to the reactants and products researchgate.net.

Computational modeling can help explain the observed selectivity in reactions by comparing the energies of transition states leading to different products mdpi.comnih.gov. For instance, studies on glycosylation reactions involving oxocarbenium ions have used computational analysis to support predictions about diastereoselectivity by examining the relative energies and geometries of different transition states nih.gov.

Prediction of Spectroscopic Parameters from First Principles

Computational methods, particularly those based on first principles (ab initio or DFT), can predict various spectroscopic parameters, aiding in the interpretation of experimental spectra and the characterization of molecular structures researchgate.netresearchgate.net.

NMR parameters, such as chemical shifts and coupling constants, can also be calculated using DFT researchgate.net. These predicted values can be compared with experimental NMR spectra to assist in the assignment of signals and the determination of molecular conformation researchgate.net. Studies on cyclic molecules like cycloheptane (B1346806) and oxepane have utilized computational methods to interpret vibrational and NMR spectra, demonstrating the utility of these approaches for conformational analysis and structural elucidation researchgate.net.

Molecular Dynamics Simulations for Conformational Fluxionality

This compound, as an eight-membered ring, is expected to exhibit conformational flexibility or fluxionality, interconverting between various conformers. Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and exploring their conformational space over time biorxiv.orgnih.gov.

MD simulations involve simulating the motion of atoms and molecules over a period, typically ranging from nanoseconds to microseconds, based on classical mechanics and a defined force field . By running MD simulations for this compound, researchers can observe the transitions between different ring conformations (e.g., chair, boat, twist-boat forms) and assess their relative stabilities and interconversion rates nih.gov.

Studies on cyclic molecules like cycloheptane and cyclohexanes have demonstrated the effectiveness of MD simulations in exploring conformational landscapes and identifying different minimum-energy conformers researchgate.netnih.gov. MD can reveal the frequency of conformational transitions and provide insights into the energy barriers between conformers nih.gov. While specific MD studies solely focused on this compound's conformational analysis were not found, research on related systems like sugar alcohols highlights how MD simulations can reveal conformational transitions and the influence of factors like hydrogen bonding on flexibility mdpi.com. Accelerated MD techniques can be used to enhance sampling of conformational space, which is particularly useful for larger or more flexible molecules biorxiv.org.

Oxocane Derivatives and Analogues in Contemporary Chemical Research

Structural Modification and Functionalization of the Oxocane Core

The synthesis of substituted and functionalized this compound rings presents significant challenges due to entropic and transannular strain factors associated with medium-sized rings. Nevertheless, considerable progress has been made in developing methodologies for constructing the this compound core with defined stereochemistry and incorporating various functional groups.

Lewis acid-catalyzed cyclization reactions have proven effective for the stereoselective synthesis of substituted oxocenes and oxocanes. For instance, reactions involving ε-hydroxy-alkenes and substituted aromatic aldehydes catalyzed by Lewis acids like TMSOTf or BF₃·OEt₂ can selectively yield eight-membered cyclic ethers, including oxocenes. This approach has provided access to 2,4,8-trisubstituted oxocenes with good yields and excellent diastereoselectivities. nih.gov The choice of Lewis acid and reaction conditions is crucial in directing the cyclization towards the desired eight-membered ring product over alternative ring sizes, such as six-membered dihydropyran derivatives. nih.gov

Ring-closing metathesis (RCM) is another powerful tool for the construction of cyclic ethers, including oxocanes. This method involves the intramolecular coupling of terminal alkenes catalyzed by transition metal complexes, typically Grubbs catalysts. RCM has been successfully applied in the synthesis of this compound rings, particularly in approaches targeting natural products containing this motif. rsc.orgresearchgate.net The success of RCM in forming eight-membered rings can be dependent on specific structural requirements of the diene precursor. rsc.org

Other synthetic strategies for accessing functionalized this compound derivatives include intramolecular allylboration reactions, which have been utilized for the stereoselective synthesis of substituted oxocanes. researchgate.net Additionally, cascade reactions, such as [2+2] photocycloaddition followed by ring-opening, have been developed to synthesize this compound-annulated furan (B31954) systems. researchgate.net These diverse synthetic methods highlight the ongoing efforts to overcome the inherent difficulties in constructing medium-sized cyclic ethers and to enable the incorporation of various functional groups for further chemical transformations or biological evaluation.

Natural Products Featuring the this compound Moiety

Examples of natural products containing the this compound core or closely related oxocene structures include lauthisan (B1257421), helianane, and laurencin. nih.gov Other notable examples are found within the ansellane family of sesterterpenoids, where an this compound ring can be a defining feature. acs.orgrsc.org Marine sponges and red algae have been identified as sources of this compound-containing terpenes, such as the arenarans isolated from the marine sponge Dysidea arenaria and brominated diterpenes from the red alga Laurencia obtusa. rsc.orgresearchgate.netresearchgate.net